Cas no 2229464-82-6 (1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol)

1-Amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol is a substituted phenylpropanolamine derivative featuring bromo, fluoro, and methoxy functional groups on the aromatic ring. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its multifunctional structure, which allows for further derivatization. The presence of halogen and alkoxy substituents enhances its reactivity in cross-coupling reactions and other transformations. Its stereochemistry and amine functionality make it suitable for chiral synthesis applications. The compound's stability under standard conditions ensures reliable handling and storage, while its well-defined molecular structure facilitates precise incorporation into complex target molecules.
1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol structure
2229464-82-6 structure
Product Name:1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol
CAS No:2229464-82-6
MF:C10H13BrFNO2
MW:278.118125677109
CID:6233668
PubChem ID:165975984
Update Time:2025-11-06

1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol
    • EN300-1909982
    • 2229464-82-6
    • Inchi: 1S/C10H13BrFNO2/c1-10(14,5-13)7-3-6(11)4-8(12)9(7)15-2/h3-4,14H,5,13H2,1-2H3
    • InChI Key: ZIIHADKNPNDHPN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)C(C)(CN)O)OC)F

Computed Properties

  • Exact Mass: 277.01137g/mol
  • Monoisotopic Mass: 277.01137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.5Ų

1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol Pricemore >>

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Additional information on 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol

Research Brief on 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol (CAS: 2229464-82-6)

The compound 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol (CAS: 2229464-82-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a bromo-fluoro-methoxyphenyl moiety and an amino-propanol side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol, highlighting its efficient production via a multi-step process involving bromination, fluorination, and subsequent functional group transformations. The study emphasized the compound's high yield and purity, making it a viable candidate for further pharmacological evaluation. The CAS number 2229464-82-6 was confirmed through rigorous spectroscopic analysis, including NMR and mass spectrometry.

Pharmacological investigations have revealed that this compound exhibits notable activity as a modulator of specific neurotransmitter receptors, particularly those involved in neurological disorders. Preliminary in vitro assays demonstrated its affinity for dopamine and serotonin receptors, suggesting potential applications in treating psychiatric conditions such as depression and schizophrenia. Additionally, its unique structural attributes contribute to its blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapies.

Further research published in Bioorganic & Medicinal Chemistry Letters explored the derivative potential of 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol. By modifying the amino and hydroxyl functional groups, researchers synthesized a series of analogs with enhanced selectivity and reduced off-target effects. These findings underscore the compound's versatility as a scaffold for developing novel therapeutics with improved efficacy and safety profiles.

In conclusion, 1-amino-2-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-ol (CAS: 2229464-82-6) represents a promising candidate in the realm of chemical biology and drug discovery. Its synthetic accessibility, pharmacological activity, and potential for structural optimization make it a valuable subject for ongoing and future research. Continued exploration of its mechanisms of action and therapeutic applications is expected to yield significant advancements in the treatment of neurological and psychiatric disorders.

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